ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.
Chemical Structure
The compound features a triazole ring, which is linked to a cyclopentathiophene structure. The presence of the thio group and the acetamido substituent enhances its potential biological activities.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. A study on related compounds demonstrated that triazole-based structures exhibited significant antibacterial and antifungal activities. The incorporation of thio groups in triazoles has been associated with enhanced antimicrobial efficacy due to improved interaction with microbial cell membranes .
Compound | Antimicrobial Activity |
---|---|
This compound | Moderate to high against various pathogens |
Related Triazole Derivatives | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study reported IC50 values indicating significant cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cells .
Cell Line | IC50 (µM) |
---|---|
HCT116 | 6.2 |
T47D | 27.3 |
Anti-inflammatory Activity
The potential anti-inflammatory effects of triazole derivatives have also been explored. Compounds containing the triazole scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound may possess similar properties .
Case Studies
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Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Findings : Certain modifications led to increased potency against specific bacterial strains and cancer cell lines.
- Mechanistic Studies : Investigations into the mechanism of action revealed that triazoles function by disrupting cellular processes in pathogens and cancer cells.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-3-22-14(21)12-9-5-4-6-10(9)24-13(12)17-11(20)7-23-15-18-16-8-19(15)2/h8H,3-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBYOUGUHIEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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